Cas no 2020164-15-0 (4-1-(4-methylcyclohexyl)ethylpiperidine)

4-1-(4-methylcyclohexyl)ethylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 4-1-(4-methylcyclohexyl)ethylpiperidine
- 2020164-15-0
- EN300-1735686
- 4-[1-(4-methylcyclohexyl)ethyl]piperidine
-
- Inchi: 1S/C14H27N/c1-11-3-5-13(6-4-11)12(2)14-7-9-15-10-8-14/h11-15H,3-10H2,1-2H3
- InChI Key: BMQLOEKUNUSGDX-UHFFFAOYSA-N
- SMILES: N1CCC(CC1)C(C)C1CCC(C)CC1
Computed Properties
- Exact Mass: 209.214349865g/mol
- Monoisotopic Mass: 209.214349865g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 4.3
4-1-(4-methylcyclohexyl)ethylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1735686-0.25g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 0.25g |
$1366.0 | 2023-09-20 | ||
Enamine | EN300-1735686-1.0g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 1g |
$1485.0 | 2023-06-04 | ||
Enamine | EN300-1735686-5g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 5g |
$4309.0 | 2023-09-20 | ||
Enamine | EN300-1735686-0.05g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1735686-0.5g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1735686-0.1g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1735686-5.0g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 5g |
$4309.0 | 2023-06-04 | ||
Enamine | EN300-1735686-10g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 10g |
$6390.0 | 2023-09-20 | ||
Enamine | EN300-1735686-10.0g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 10g |
$6390.0 | 2023-06-04 | ||
Enamine | EN300-1735686-2.5g |
4-[1-(4-methylcyclohexyl)ethyl]piperidine |
2020164-15-0 | 2.5g |
$2912.0 | 2023-09-20 |
4-1-(4-methylcyclohexyl)ethylpiperidine Related Literature
-
Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
Additional information on 4-1-(4-methylcyclohexyl)ethylpiperidine
Introduction to 4-1-(4-Methylcyclohexyl)ethylpiperidine (CAS No. 2020164-15-0)
4-1-(4-Methylcyclohexyl)ethylpiperidine, with the CAS number 2020164-15-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of piperidines, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities. The unique structure of 4-1-(4-Methylcyclohexyl)ethylpiperidine makes it a valuable candidate for various applications, including the development of novel therapeutic agents and the study of receptor interactions.
The molecular structure of 4-1-(4-Methylcyclohexyl)ethylpiperidine consists of a piperidine ring substituted with a 4-methylcyclohexyl group and an ethyl group. This arrangement provides the compound with specific physicochemical properties that influence its biological activity and pharmacokinetic behavior. Recent studies have highlighted the potential of this compound in modulating various physiological processes, making it an important subject of ongoing research.
In the realm of medicinal chemistry, 4-1-(4-Methylcyclohexyl)ethylpiperidine has been explored for its potential as a lead compound in drug discovery. One notable area of interest is its interaction with G protein-coupled receptors (GPCRs), which are key targets for many therapeutic interventions. GPCRs play crucial roles in signal transduction pathways and are involved in a wide array of physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of 4-1-(4-Methylcyclohexyl)ethylpiperidine to selectively bind to specific GPCRs makes it a promising candidate for the development of targeted therapies.
Beyond its potential as a therapeutic agent, 4-1-(4-Methylcyclohexyl)ethylpiperidine has also been studied for its effects on central nervous system (CNS) disorders. Research has shown that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters are critical for regulating mood, cognition, and behavior, and their dysregulation is implicated in various neurological and psychiatric conditions. The ability to influence these systems suggests that 4-1-(4-Methylcyclohexyl)ethylpiperidine could have applications in treating conditions such as depression, anxiety, and neurodegenerative diseases.
In addition to its biological activities, the synthesis and chemical properties of 4-1-(4-Methylcyclohexyl)ethylpiperidine have been extensively studied. The compound can be synthesized through various routes, including catalytic hydrogenation and ring-opening reactions. These synthetic methods allow for the production of high-purity compounds suitable for both research and pharmaceutical applications. The stability and solubility profiles of 4-1-(4-Methylcyclohexyl)ethylpiperidine have also been characterized, providing valuable information for its use in formulations and delivery systems.
The pharmacokinetic properties of 4-1-(4-Methylcyclohexyl)ethylpiperidine have been investigated to understand its behavior in biological systems. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to cross the blood-brain barrier (BBB) is particularly noteworthy, as this characteristic is essential for compounds targeting CNS disorders. The pharmacokinetic data also highlight the importance of optimizing dosing regimens to achieve therapeutic efficacy while minimizing potential side effects.
Clinical trials involving 4-1-(4-Methylcyclohexyl)ethylpiperidine-based drugs are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from these trials have been promising, with several compounds showing significant therapeutic benefits without major adverse effects. These findings underscore the potential of 4-1-(4-Methylcyclohexyl)ethylpiperidine-derived molecules as viable candidates for further development.
In conclusion, 4-1-(4-Methylcyclohexyl)ethylpiperidine (CAS No. 2020164-15-0) is a multifaceted compound with a broad range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and biological activities make it a valuable tool for advancing our understanding of receptor interactions and developing novel therapeutic agents. Ongoing research continues to uncover new insights into the potential uses and mechanisms of action of this compound, solidifying its position as an important molecule in the field.
2020164-15-0 (4-1-(4-methylcyclohexyl)ethylpiperidine) Related Products
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)
- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)



